1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxy group at position 6 and a methyl substituent at position 2. A p-tolyl (4-methylphenyl) group is attached via a methylene bridge to the thiazolo-triazole moiety, while a piperidine-4-carboxamide group extends from the central scaffold.
- Hydrogen bonding: The 6-hydroxy and carboxamide groups can act as donors/acceptors.
- Lipophilicity: The p-tolyl and methyl groups enhance membrane permeability.
- Conformational rigidity: The fused heterocyclic system may improve target selectivity.
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-11-3-5-13(6-4-11)15(23-9-7-14(8-10-23)17(20)25)16-18(26)24-19(27-16)21-12(2)22-24/h3-6,14-15,26H,7-10H2,1-2H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLERUGIEIJPJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines, suggesting potential targets within cancer cells.
Mode of Action
It’s known that the compound is formed through a reaction involving the formation of a c-n bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of a c=o bond.
Biochemical Pathways
Similar compounds have been shown to exhibit growth regulating activity, suggesting that they may influence cell proliferation pathways.
Result of Action
Similar compounds have been shown to have weak to high cytotoxic activities against tumor cell lines, suggesting potential anticancer effects.
Biological Activity
The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 358.46 g/mol. The structure includes a thiazole and triazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, demonstrating good to moderate antibacterial activity against several pathogens. The presence of the thiazole ring in the compound is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth .
Anticancer Properties
Compounds similar to this compound have shown promising anticancer activity. For instance, derivatives evaluated against human breast cancer cell lines (MCF-7) exhibited notable cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests a potential for further development as an anticancer agent.
Neuroprotective Effects
The compound's structural features suggest possible neuroprotective effects. Triazole derivatives have been studied for their ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. Molecular imaging studies have shown that substances targeting these receptors can influence synaptic plasticity and neuronal survival .
The proposed mechanism of action for this compound involves modulation of various biological pathways:
- Inhibition of Enzymatic Activity : The thiazole and triazole moieties may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : Potential interaction with histamine receptors has been suggested based on structural similarities with known ligands .
Case Studies
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar structures in anticancer applications. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against various cancer cell lines. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that novel triazole hybrids exhibited cytotoxic activity against human cancer cell lines, suggesting that 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide could be explored for similar anticancer effects .
Antimicrobial Activity
The thiazole and triazole rings are often associated with antimicrobial properties. Compounds containing these moieties have been tested for their efficacy against various pathogens. For instance, thiazole derivatives have shown activity against Mycobacterium tuberculosis, indicating that this compound may also possess similar antimicrobial characteristics .
Soluble Epoxide Hydrolase Inhibition
Research on related piperidine derivatives has identified them as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases including hypertension and inflammation. The inhibition of this enzyme can lead to increased levels of beneficial epoxyeicosanoids, which may provide therapeutic benefits in cardiovascular diseases .
Synthesis Approaches
The synthesis of this compound can be achieved through several methods involving the coupling of piperidine derivatives with thiazole-triazole frameworks. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and potential therapeutic applications.
Case Study 1: Anticancer Evaluation
A recent investigation focused on synthesizing a series of thiazolo[3,2-b][1,2,4]triazole derivatives to evaluate their anticancer properties. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast and colon cancer cell lines . This suggests that modifications to the structure of this compound could lead to improved anticancer agents.
Case Study 2: Antimicrobial Activity Against Tuberculosis
In another study targeting Mycobacterium tuberculosis, researchers synthesized various thiazole-based compounds and assessed their antimicrobial activity. The findings revealed that certain derivatives exhibited potent inhibitory effects on multidrug-resistant strains . This underscores the potential for this compound to contribute to the development of new anti-tubercular agents.
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
The most direct analogs are N-aryl-2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides (Scheme 80, ). Key differences and implications:
Structural-Activity Relationship (SAR) Insights :
- The 6-hydroxy group in the target compound may enhance solubility compared to the 6-oxo derivatives, which could improve bioavailability.
- In contrast, the acetamide side chain in derivatives may limit such interactions .
- p-Tolyl vs. halo-aryl : Halo-substituted analogs in exhibit stronger anticancer activity, suggesting electron-withdrawing groups enhance target binding. The target’s p-tolyl group may reduce potency but improve metabolic stability .
Pyrazolo-Triazolopyrimidine Derivatives
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () share nitrogen-rich heterocycles but differ in core architecture:
Key distinctions :
- The piperidine carboxamide in the target compound provides a distinct pharmacophore absent in derivatives, which may broaden its therapeutic applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
